molecular formula C10H19N B13295431 6-Azaspiro[4.6]undecane

6-Azaspiro[4.6]undecane

Cat. No.: B13295431
M. Wt: 153.26 g/mol
InChI Key: UKRVUYBOVKGCHN-UHFFFAOYSA-N
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Description

6-Azaspiro[4.6]undecane is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spiro ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[4.6]undecane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spiro ring in a single step . Another approach involves the use of olefin metathesis reactions with a Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the Prins cyclization reaction offers a more feasible route for large-scale production compared to olefin metathesis.

Chemical Reactions Analysis

Types of Reactions: 6-Azaspiro[4.6]undecane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

6-Azaspiro[4.6]undecane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Azaspiro[4.6]undecane involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition can lead to the death of the bacterial cells, making it a promising candidate for antituberculosis drugs.

Comparison with Similar Compounds

Uniqueness: 6-Azaspiro[4.6]undecane is unique due to its specific spirocyclic structure with a single nitrogen atom, which imparts distinct chemical and biological properties. Its potential as an antituberculosis agent further distinguishes it from other similar compounds.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

6-azaspiro[4.6]undecane

InChI

InChI=1S/C10H19N/c1-2-6-10(11-9-5-1)7-3-4-8-10/h11H,1-9H2

InChI Key

UKRVUYBOVKGCHN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCC2)NCC1

Origin of Product

United States

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